N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
Description
N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidinone core, a thiazole ring, and an acetamide moiety.
Properties
IUPAC Name |
N-[5-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S3/c1-8(19)17-13-14-6-10(24-13)25(21,22)16-3-4-18-7-15-11-9(12(18)20)2-5-23-11/h2,5-7,16H,3-4H2,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSVHTUZRRWGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Thienopyrimidinone Derivatives
| Compound ID | Structure Highlights | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 8 | 2,3-Dimethoxyphenyl, thiophene-substituted | 60 | 280–282 | 528 |
| 9 | 4-Chlorophenyl, thiophene-substituted | 75 | 175–177 | 503 |
| 10 | Phenylhydrazine-carbothioamide linker | 60 | 240–242 | 441 |
| 11 | Phenylimino-thiazolidinone hybrid | 60 | 255–257 | 481 |
Key Observations :
- Synthetic Efficiency : Compound 9 exhibits the highest yield (75%), likely due to the electron-withdrawing 4-chlorophenyl group enhancing reaction kinetics .
- Thermal Stability : Compound 8 has the highest melting point (280–282°C), attributed to its rigid 2,3-dimethoxyphenyl group and extended conjugation.
- Molecular Weight : Variations in substituents (e.g., thiophene vs. chlorophenyl) significantly alter molecular weights, impacting solubility and bioavailability.
Pharmacological Implications
While explicit data for the target compound are unavailable, analogs in demonstrate anti-breast cancer activity in vitro and in vivo. For example:
- Compound 8 : Thiophene substitution may enhance interaction with hydrophobic kinase pockets, improving potency.
- Compound 9 : The 4-chlorophenyl group could increase metabolic stability by resisting oxidative degradation .
Biological Activity
The compound N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a thiazole moiety, a sulfamoyl group, and a thieno[2,3-d]pyrimidine core. The molecular formula is C₁₅H₁₈N₄O₃S₂, with a molecular weight of approximately 358.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to thiazole and thieno[2,3-d]pyrimidine derivatives. The compound has shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : It is believed that the compound interferes with bacterial cell wall synthesis and protein synthesis, similar to other sulfonamide derivatives .
Anticancer Activity
The anticancer potential of the compound has also been investigated:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells .
- Apoptotic Mechanism : The compound appears to activate the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Other Pharmacological Activities
The compound has been associated with several other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in animal models of arthritis .
- Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating potential use in oxidative stress-related conditions .
Study 1: Antimicrobial Efficacy
In a study published in Chemistry & Biology Interface, researchers synthesized various thiazole derivatives and evaluated their antimicrobial efficacy. Among these, the derivative containing the sulfamoyl group showed promising results against Bacillus subtilis with an MIC of 16 µg/mL .
Study 2: Anticancer Properties
A recent investigation into the anticancer properties highlighted that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
